molecular formula C12H8BrN5O2 B2876353 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide CAS No. 1421458-43-6

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2876353
CAS No.: 1421458-43-6
M. Wt: 334.133
InChI Key: IKUFYEZJTXQPBR-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a pyrimidinyl group, and a bromofuranyl group

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could affect multiple pathways . These could potentially include pathways involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms . This suggests that they could potentially have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels . These could potentially include the inhibition of enzyme activity, modulation of receptor signaling, alteration of ion channel function, and induction of cell death in certain types of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidinyl and bromofuranyl groups. Common synthetic routes include:

  • Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

  • Pyrimidinyl Group Introduction: The pyrimidinyl group can be introduced through a condensation reaction between an appropriate amine and a β-diketone.

  • Bromofuranyl Group Introduction: The bromofuranyl group can be introduced through a halogenation reaction, typically using bromine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide is used to study biological processes and pathways. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular signaling.

Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be used as a lead compound in drug discovery, targeting various diseases such as cancer, inflammation, and infectious diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Comparison with Similar Compounds

  • N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-bromofuran-2-carboxamide

  • N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-bromofuran-2-carboxamide

  • N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-chlorofuran-2-carboxamide

Uniqueness: N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-5-bromofuran-2-carboxamide stands out due to its specific bromofuranyl group, which imparts unique chemical and biological properties compared to its chloro- and non-halogenated analogs. This distinctiveness makes it a valuable compound for targeted applications.

Properties

IUPAC Name

5-bromo-N-(2-imidazol-1-ylpyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN5O2/c13-10-2-1-9(20-10)11(19)17-8-5-15-12(16-6-8)18-4-3-14-7-18/h1-7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFYEZJTXQPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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